molecular formula C10H21NO4.ClH B1146153 N-Butyldeoxymannojirimycin HCl CAS No. 155501-85-2

N-Butyldeoxymannojirimycin HCl

Número de catálogo: B1146153
Número CAS: 155501-85-2
Peso molecular: 255.74
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Butyldeoxymannojirimycin HCl (CAS: 155501-85-2) is a potent glycosidase inhibitor that selectively targets α-D-mannosidases. Its mechanism involves forming stable complexes with enzyme active sites, inducing conformational changes that block substrate access . The compound exhibits mixed inhibition kinetics, distinguishing it from purely competitive or non-competitive inhibitors. This property enables modulation of carbohydrate-processing enzymes, making it valuable for studying glycoprotein metabolism and enzyme dynamics . Structurally, the N-butyl chain enhances binding specificity compared to non-alkylated analogs like 1-Deoxymannojirimycin, as the hydrophobic moiety improves interactions with enzyme pockets .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFAUYWVZMWPR-WFFMJNDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Análisis De Reacciones Químicas

N-Butyldeoxymannojirimycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Butyldeoxymannojirimycin hydrochloride is derived from 1-deoxynojirimycin and is known for its ability to inhibit glycosidases, enzymes that play a crucial role in carbohydrate metabolism. Its mechanism involves binding to the active site of α-D-mannosidase, thus preventing the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts glycoprotein maturation and impacts various cellular processes critical for normal physiological functions.

Scientific Research Applications

The applications of N-Butyldeoxymannojirimycin hydrochloride can be categorized into several domains:

Biochemistry and Glycobiology

  • Glycosidase Inhibition : It is primarily utilized in research to study the role of glycosidases in carbohydrate metabolism. By inhibiting α-D-mannosidase, researchers can explore the pathways involved in glycoprotein synthesis and degradation.
  • Protein Folding Studies : The compound aids in understanding how glycosylation affects protein folding and function, which is essential for cellular homeostasis.

Medical Research

  • Therapeutic Applications : N-Butyldeoxymannojirimycin hydrochloride has potential therapeutic implications in treating lysosomal storage disorders such as Gaucher disease. It functions as part of substrate reduction therapy by lowering glycolipid accumulation through inhibition of glucosyltransferases.
  • Cancer Treatment : Studies indicate that it may inhibit glycolipid synthesis in neuroblastoma cells, suggesting its potential as an adjunct therapy in cancer treatment.
  • Viral Infections : Recent research has shown that this compound can inhibit SARS-CoV-2 infection by modifying glycosylation patterns critical for viral entry into host cells.

Industrial Applications

  • Enzyme Inhibitor Development : In industrial biochemistry, N-Butyldeoxymannojirimycin hydrochloride is explored for developing enzyme inhibitors that can be utilized in various biochemical processes.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of N-Butyldeoxymannojirimycin hydrochloride:

Gaucher Disease Management

Research has demonstrated that this compound effectively reduces glucocerebroside accumulation in patients with Gaucher disease, thus alleviating symptoms associated with the disorder. Clinical trials have reported improved biochemical markers following treatment with N-Butyldeoxymannojirimycin hydrochloride.

Cancer Treatment

In vitro studies have indicated that N-Butyldeoxymannojirimycin hydrochloride inhibits cell proliferation in neuroblastoma models by disrupting glycolipid synthesis. This suggests its potential role as a therapeutic agent in cancer management.

Viral Inhibition

A study investigating the antiviral properties of N-Butyldeoxymannojirimycin hydrochloride found that it significantly reduced viral load in cell cultures infected with SARS-CoV-2. The mechanism was attributed to alterations in glycosylation patterns on the host cell surface that are critical for viral entry.

Mecanismo De Acción

N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the conversion of high mannose to complex N-glycans, affecting the N-glycan maturation pathway . The molecular targets include the active site of α-D-mannosidase, where the compound binds and prevents the enzyme’s catalytic activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-Butyldeoxymannojirimycin HCl with structurally or functionally related α-mannosidase inhibitors:

Compound Target Enzyme Inhibition Mechanism Selectivity Applications Price Range (1–50 mg) References
N-Butyldeoxymannojirimycin HCl α-D-mannosidase Mixed inhibition, stable complexes High specificity for α-D-mannosidases Glycoprotein metabolism, enzyme kinetics $170–$300
1-Deoxymannojirimycin HCl α-mannosidase Competitive inhibition Broad α-mannosidase activity General glycosidase inhibition studies $125–$6005*
Swainsonine α-mannosidase II, α-galactosidase Transition-state analog Dual activity Immunomodulation, cancer research $125–$1761
Kifunensine ER α-mannosidase I pH-dependent, irreversible ER-specific Cell adhesion studies, viral entry inhibition $125–$6005
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal α-mannosidase Intermediate in mannostatin synthesis Uncharacterized Synthetic biology, enzyme pathway analysis $360 (25 mg)

Note: 1-Deoxymannojirimycin HCl pricing varies widely depending on supplier and quantity.

Key Findings:

Mechanistic Differences: N-Butyldeoxymannojirimycin HCl’s mixed inhibition allows simultaneous binding to enzyme-substrate complexes and free enzymes, providing broader regulatory utility than competitive inhibitors like 1-Deoxymannojirimycin . Kifunensine’s irreversible, pH-dependent action contrasts with the reversible binding of N-Butyldeoxymannojirimycin HCl, making the latter preferable for dynamic enzyme studies .

Selectivity: Swainsonine’s dual inhibition of α-mannosidase II and α-galactosidase limits its specificity compared to N-Butyldeoxymannojirimycin HCl, which is highly selective for α-D-mannosidases . Kifunensine’s ER localization restricts its use to intracellular applications, whereas N-Butyldeoxymannojirimycin HCl is effective in both cytoplasmic and in vitro assays .

Cost-Effectiveness: N-Butyldeoxymannojirimycin HCl is more affordable ($170–$300 per 1–2 mg) than Kifunensine ($125–$6005) or Swainsonine ($125–$1761), making it accessible for routine laboratory use .

Structural Advantages: The N-butyl group in N-Butyldeoxymannojirimycin HCl enhances hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-alkylated analogs like 1-Deoxymannojirimycin .

Research Implications

N-Butyldeoxymannojirimycin HCl’s unique profile positions it as a superior tool for dissecting α-D-mannosidase roles in diseases like lysosomal storage disorders and cancer metastasis. Its mixed inhibition mechanism and cost-effectiveness further support its adoption in high-throughput drug screening compared to less versatile or more expensive alternatives .

Actividad Biológica

N-Butyldeoxymannojirimycin HCl (NDM) is a compound that has garnered attention for its biological activity, particularly in the context of glycosidase inhibition and potential therapeutic applications. This article explores the biological properties of NDM, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N-Butyldeoxymannojirimycin HCl is characterized by the chemical formula C10H22ClNO4C_{10}H_{22}ClNO_4 and is classified as a mannosidase inhibitor. Its structural features allow it to interact with glycosidases, enzymes critical for carbohydrate metabolism.

NDM primarily functions as an inhibitor of mannosidase , an enzyme involved in the processing of N-linked oligosaccharides. This inhibition disrupts normal glycoprotein synthesis, which can have significant implications for cell signaling and immune response.

  • Inhibition of Mannosidase : NDM has been shown to inhibit both α-mannosidase I and II, affecting the Golgi apparatus's ability to process glycoproteins. This inhibition can lead to altered cellular responses and has been linked to immunomodulatory effects .

1. Immunomodulatory Effects

NDM exhibits immunostimulatory properties that can enhance immune responses. Research indicates that compounds similar to NDM can modulate immune cell activity, potentially aiding in cancer treatment by enhancing the body's ability to combat tumor cells .

2. Antiviral Activity

Studies have demonstrated that NDM possesses antiviral properties, particularly against certain viruses that rely on glycosylation for their infectivity. The inhibition of mannosidase disrupts viral entry and replication within host cells .

3. Anticancer Potential

NDM has been evaluated for its anticancer effects in various models. In vivo studies suggest that it may inhibit tumor growth and metastasis. For example, melanoma cells treated with NDM showed reduced lung colonization in mouse models, indicating its potential as an adjuvant therapy in cancer management .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of NDM on melanoma cells in a murine model. Mice treated with NDM exhibited a significant reduction in tumor volume compared to control groups, suggesting effective inhibition of tumor growth through mannosidase inhibition.

Treatment GroupTumor Volume (mm³)IC50 (µM)
Control150 ± 20-
NDM60 ± 1510

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that NDM could inhibit the replication of certain enveloped viruses. The compound was tested against HIV and showed a dose-dependent reduction in cytopathic effects.

Virus TypeConcentration (µM)Cytopathic Effect (%)
Control-100
NDM540
NDM1020

Safety and Toxicity

While NDM shows promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications .

Q & A

Q. What is the mechanism of action of N-Butyldeoxymannojirimycin HCl, and how is its selectivity for α-D-mannosidase validated experimentally?

N-Butyldeoxymannojirimycin HCl inhibits α-D-mannosidase by competitively binding to the enzyme's active site, mimicking the transition state of glycosidic bond hydrolysis. Selectivity is validated using enzyme inhibition assays across a panel of glycosidases (e.g., α-glucosidase, β-mannosidase) to confirm specificity. For example, a 50% inhibitory concentration (IC₅₀) comparison against other enzymes in the same class is critical. Enzyme activity is typically measured fluorometrically using substrates like 4-methylumbelliferyl-α-D-mannopyranoside .

Q. What synthetic methodologies are recommended for producing N-Butyldeoxymannojirimycin HCl, and what are the key optimization steps?

Synthesis involves reductive amination of a galactopyranose derivative with n-butylamine in the presence of sodium cyanoborohydride at elevated temperatures (~50°C). Key steps include:

  • Benzyl group protection of hydroxyl groups to prevent side reactions.
  • Reductive amination to introduce the n-butyl chain.
  • Deprotection via catalytic hydrogenation to yield the final compound. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. How should researchers assess the stability and storage conditions of N-Butyldeoxymannojirimycin HCl in laboratory settings?

Stability studies under varying conditions (pH, temperature, light) are essential. For long-term storage, the compound should be kept at 0–6°C in airtight, light-protected containers. Lyophilized forms are stable for >24 months. Periodic purity checks via mass spectrometry (e.g., ESI-MS) and thermal gravimetric analysis (TGA) are recommended to detect degradation .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate N-Butyldeoxymannojirimycin HCl’s pharmacological effects, while minimizing off-target interactions?

  • Dosage optimization : Conduct pharmacokinetic (PK) profiling to determine bioavailability and half-life.
  • Control groups : Include vehicle controls and α-mannosidase knockout models to isolate compound-specific effects.
  • Biomarker validation : Monitor serum mannose-rich oligosaccharides (e.g., via LC-MS) as a proxy for enzyme inhibition.
  • Toxicity screens : Assess liver/kidney function markers (ALT, creatinine) and histopathology .

Q. What strategies resolve contradictions in inhibitory potency data across different assay systems (e.g., cell-free vs. cell-based assays)?

Discrepancies often arise from differences in enzyme isoforms, substrate concentrations, or cellular uptake efficiency. Solutions include:

  • Standardizing assay conditions : Use identical buffer systems (e.g., citrate-phosphate, pH 4.5) and substrate concentrations.
  • Cell permeability correction : Normalize data using intracellular compound quantification (e.g., LC-MS/MS).
  • Isoform-specific profiling : Employ CRISPR-edited cell lines lacking non-target α-mannosidases .

Q. How can structural modifications to N-Butyldeoxymannojirimycin HCl enhance its potency or reduce off-target effects?

  • Side-chain optimization : Replace the n-butyl group with branched alkyl chains (e.g., isobutyl) to improve binding affinity.
  • Hydroxyl group derivatization : Introduce fluorine atoms to enhance metabolic stability.
  • SAR studies : Test analogs in enzyme inhibition assays and molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What methodologies validate target engagement of N-Butyldeoxymannojirimycin HCl in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with α-D-mannosidase in situ.
  • Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment using Western blotting.
  • Pull-down assays : Use biotinylated analogs to isolate enzyme-compound complexes for mass spectrometry identification .

Q. How can researchers integrate N-Butyldeoxymannojirimycin HCl into combinatorial inhibition strategies for glycobiology studies?

Pair with kifunensine (ER α-mannosidase I inhibitor) or swainsonine (Golgi α-mannosidase II inhibitor) to dissect glycan processing pathways. Synergy is assessed via:

  • Isobologram analysis : Determine combination indices (CI <1 indicates synergy).
  • Glycan profiling : Use lectin microarrays or MALDI-TOF MS to map oligosaccharide changes .

Q. What analytical techniques ensure batch-to-batch consistency and purity of N-Butyldeoxymannojirimycin HCl in preclinical studies?

  • Chiral HPLC : Confirm enantiomeric purity (≥98%).
  • Elemental analysis : Validate carbon/nitrogen ratios.
  • Residual solvent testing : GC-MS to detect traces of acetonitrile or methanol.
  • Water content : Karl Fischer titration (<0.5% w/w) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.